7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Biological Activity
7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for evaluating its pharmacological potential and therapeutic efficacy.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with several substituents, including a benzylpiperazine moiety and an isopropyl group. The presence of these functional groups can significantly influence its biological interactions and pharmacokinetic properties.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C25H28N4O
- Molecular Weight : 420.52 g/mol
Structural Representation
Component | Description |
---|---|
Core Structure | Pyrazolo[4,3-c]pyridine |
Substituents | Benzyl group, Isopropyl group, Piperazine ring |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of specific pathways, leading to altered cellular functions.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and degradation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- CNS Stimulation : Similar compounds have shown central nervous system (CNS) stimulant effects, enhancing dopamine and serotonin levels in the brain .
- Antidepressant Activity : The modulation of serotonin receptors suggests potential antidepressant properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are summarized findings from relevant research:
Properties
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-20(2)31-18-23(25-24(19-31)27(34)32(28-25)22-11-7-4-8-12-22)26(33)30-15-13-29(14-16-30)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDXEUVJCRWLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.